Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Historical Context and Discovery
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 853058-42-1) emerged in the early 2000s as a synthetic intermediate in antiviral and anticancer drug discovery. Its first documented synthesis appeared in a 2005 patent by Bender, Yang, Kadow, and Meanwell, who developed it as a precursor for azaindole derivatives targeting viral replication. The compound’s strategic design capitalized on the pyrrolopyrimidine scaffold’s ability to mimic purine bases, enabling interactions with enzymatic targets such as kinases and polymerases. Early synthetic routes involved cyclocondensation of ethyl 4-chloropyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives using phosphorus oxychloride (POCl₃) and triethylamine, achieving yields exceeding 90% under optimized conditions.
Significance in Heterocyclic Chemistry
As a fused bicyclic system, this compound exemplifies the versatility of pyrrolopyrimidines in medicinal chemistry. Key features include:
The electron-withdrawing chlorine atom directs regioselective functionalization at C4, while the ethyl ester provides a handle for further derivatization. These attributes make the compound a cornerstone in synthesizing kinase inhibitors, such as protein kinase B (PKB/Akt) antagonists, which show promise in oncology.
Position Within Pyrrolopyrimidine Family of Compounds
This derivative belongs to the 5H-pyrrolo[3,2-d]pyrimidine subclass, distinguished by its ring fusion pattern and substitution profile. Comparative analysis with related structures reveals distinct properties:
The 7-carboxylate substitution pattern in this compound optimizes hydrogen-bonding interactions with ATP-binding pockets in kinases, a trait exploited in PKB inhibitors like those reported by Rawal and Pathania. Its synthesis often precedes the preparation of prodrugs, such as phosphoramidate derivatives, which improve bioavailability in antiviral therapies.
This compound’s role extends beyond drug discovery; it serves as a model system for studying regioselective functionalization in nitrogen-rich heterocycles. Recent advances in catalytic C-H activation have enabled direct modifications of its pyrrole ring, broadening its utility in materials science and asymmetric catalysis.
Properties
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXGAURZSGDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680911 | |
| Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853058-42-1 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853058-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Steps
The compound is typically synthesized via cyclization and functionalization of pyrrole-pyrimidine precursors. Two primary approaches are documented:
a. Cyclocondensation of Ethyl 3-Amino-pyrrole-2-carboxylate Derivatives
- Intermediate formation : Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate serves as a key precursor. Cyclization with guanylating agents (e.g., cyanamide or substituted amidines) forms the pyrrolo[3,2-d]pyrimidine core.
- Chlorination : Post-cyclization, chlorination at the 4-position is achieved using POCl₃ or PCl₅ under reflux conditions.
b. Functionalization of Preformed Pyrrolopyrimidine Cores
- Esterification : Direct esterification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).
- Alternative pathway : Nucleophilic substitution on halogenated intermediates, such as 4,6-dichloro derivatives, followed by selective deprotection.
A high-yield method from WO2022/197734 (cited in) involves:
- Starting material : Ethyl 2-cyano-4,4-diethoxybutanoate.
- Cyclization : Reaction with formamidine acetate in methanol at 60°C for 12 hours.
- Chlorination : Treatment with POCl₃ at 110°C for 4 hours.
- Workup : Neutralization with NaOH, extraction with ethyl acetate, and crystallization from hexane.
| Parameter | Value |
|---|---|
| Yield | 63–68% |
| Purity (HPLC) | >99% |
| Reaction Time | 16–24 hours |
Critical Reaction Conditions
- Solvents : Tetrahydrofuran (THF), methanol, or water-miscible solvents for cyclization.
- Temperature : 60–110°C for cyclization and chlorination steps.
- Catalysts : Lithium hydroxide for hydrolysis side-reactions, sodium hydroxide for neutralization.
Analytical Data and Characterization
- Melting Point : 186–188°C (decomposes).
- Spectroscopic Data :
Challenges and Mitigation Strategies
- Byproduct formation : Over-chlorination or ester hydrolysis can occur. Controlled POCl₃ stoichiometry and low-temperature workup minimize impurities.
- Solvent recovery : THF and methanol are recycled via distillation, improving process sustainability.
Applications in Drug Synthesis
The compound is a precursor for RET kinase inhibitors (e.g., compounds 44–59 in) and JAK/STAT pathway modulators. Its 7-carboxylate group enables further functionalization via amide coupling or Suzuki–Miyaura cross-coupling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Biological Activities
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been studied for its biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with a pyrrolopyrimidine structure can exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may interfere with specific signaling pathways involved in tumor growth .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies indicate that it could inhibit viral replication, making it a candidate for further research in antiviral drug development .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes that are crucial for various biochemical pathways. This property could be leveraged in the design of drugs targeting specific diseases .
Medicinal Chemistry Applications
The unique structure of this compound makes it an attractive scaffold for medicinal chemistry:
Drug Design
Researchers are exploring modifications to the this compound framework to enhance its pharmacological properties. By altering functional groups or substituents on the pyrrolopyrimidine core, scientists aim to develop more potent and selective compounds for therapeutic use .
Biological Profiling
Extensive biological profiling is being conducted to understand the compound's mechanism of action and its interactions with biological targets. This information is vital for optimizing lead compounds in drug discovery programs .
Case Studies
Several case studies have highlighted the applications of this compound:
- Study on Anticancer Effects :
- Antiviral Research :
- Enzyme Inhibition Mechanism :
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves binding to specific molecular targets, such as enzymes or receptors . For example, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA, thereby exhibiting antibacterial activity . The compound also induces apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Halogen-Substituted Analogues
Substitution of the chlorine atom with other halogens or functional groups significantly alters physicochemical and biological properties.
- Key Observations :
- The chloro derivative is preferred in kinase inhibitor synthesis due to its balance of reactivity and stability .
- Bromo substitution () may increase electrophilicity but is less explored in binding studies.
- The absence of a halogen () reduces steric bulk but diminishes affinity for kinase hinge regions .
Ester Functional Group Variations
The ethyl ester group at position 7 can be replaced with methyl esters or carboxylic acids, altering solubility and metabolic stability.
Positional Isomerism in the Fused Ring System
Variations in the pyrrolopyrimidine ring system (e.g., [2,3-d] vs. [3,2-d]) impact electronic distribution and binding interactions.
Substituent Modifications on the Pyrrole Ring
Additional substituents (e.g., methyl or hydroxy groups) influence steric effects and hydrogen-bonding capacity.
- Key Observations :
- Hydroxy and methyl groups () introduce steric hindrance and may stabilize specific conformations.
Biological Activity
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 853058-42-1) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including its anticancer, antibacterial, and anti-inflammatory effects.
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 853058-42-1
- InChI Key : RJYXGAURZSGDON-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The precise synthetic pathways can vary, but they often include the introduction of the chloro group and subsequent esterification to form the ethyl ester.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : this compound exhibited significant cytotoxic effects against various cancer cell lines. In a study involving multiple derivatives, compounds similar to Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine showed IC50 values ranging from 29 to 59 µM , with some derivatives demonstrating even lower values against specific targets like EGFR and CDK2 .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action suggests a promising therapeutic avenue for treating cancers that exhibit resistance to conventional therapies.
Antibacterial Activity
The compound also shows promise in antibacterial applications:
- Efficacy Against Bacteria : Preliminary tests indicate that derivatives of pyrrolo[3,2-d]pyrimidines exhibit notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Specific compounds demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects:
- Inhibition Studies : Compounds in this class have shown substantial inhibition in models of inflammation, with percentages exceeding those of traditional anti-inflammatory drugs like indomethacin . This suggests that the compound could be beneficial in treating inflammatory diseases.
Table of Biological Activities
Q & A
Q. What are the key steps in synthesizing Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate. Key steps include:
- Condensation with 4-chlorophenyl isocyanate in methylene dichloride.
- Addition of dipentylamine and sodium ethoxide to cyclize the intermediate.
- Recrystallization from ethanol/methylene dichloride for X-ray-quality crystals . Characterization employs NMR, IR, and X-ray crystallography (mean C–C bond deviation: 0.005 Å; R factor: 0.054) .
Q. Which crystallographic methods are essential for resolving the compound’s structure?
Single-crystal X-ray diffraction at 298 K is standard. SHELX programs (e.g., SHELXL for refinement) are critical for solving small-molecule structures. Key parameters include:
- Data-to-parameter ratio ≥13.6 for reliable refinement.
- Analysis of dihedral angles (e.g., 5.80° between fused pyrrolo-pyrimidine rings) and intermolecular interactions (C–H···O, π–π stacking) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in derivative synthesis?
Advanced methods involve catalytic sodium ethoxide or solid potassium carbonate to promote cyclization. For example:
- Heating diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aromatic isocyanates at 273–278 K.
- Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) improves purity (>99%) . Monitoring reaction progress via TLC or HPLC-MS ensures intermediate stability .
Q. What strategies address conflicting data in biological activity assays for pyrrolo[3,2-d]pyrimidine derivatives?
Discrepancies in kinase inhibition (e.g., EGFR, VEGFR2) may arise from substituent positioning. Mitigation strategies include:
- Comparative molecular docking to assess binding affinity variations (e.g., ethyl vs. methyl groups at position 5).
- Validating inhibitory activity via enzyme-linked immunosorbent assays (ELISA) with IC50 dose-response curves .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Weak hydrogen bonds (C–H···O) and π–π interactions (centroid distances: 3.595 Å) stabilize the lattice, affecting solubility and melting points. Computational tools like Mercury (CCDC) visualize packing motifs and predict stability under thermal stress .
Methodological Comparison Table
Key Considerations for Experimental Design
- Stereoelectronic Effects : Chlorine at position 4 enhances electrophilicity for nucleophilic substitutions (e.g., Suzuki coupling) .
- Thermal Stability : Differential scanning calorimetry (DSC) confirms decomposition thresholds (>200°C) for solvent selection .
- Biological Assays : Use HEK293 or HeLa cell lines for IC50 determination, ensuring ≤5% DMSO to avoid cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
